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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and

potential biological properties of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide. This

document consolidates available data on its identity, and safety, and provides context for its

potential applications in medicinal chemistry and drug development. While specific

experimental data for this compound is limited in publicly accessible literature, this guide also

outlines general experimental protocols for the synthesis and analysis of similar α-bromo

ketones and discusses the known biological activities of related pyrimidine-containing

molecules to inform future research directions.

Chemical and Physical Properties
2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide is a heterocyclic compound featuring a

pyrimidine ring linked to a bromoacetyl group, supplied as a hydrobromide salt. Its chemical

structure and key identifying information are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1280672?utm_src=pdf-interest
https://www.benchchem.com/product/b1280672?utm_src=pdf-body
https://www.benchchem.com/product/b1280672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name
2-bromo-1-(pyrimidin-4-

yl)ethanone hydrobromide
[1]

CAS Number 845267-57-4 [1][2]

Molecular Formula C₆H₆Br₂N₂O [1][2]

Molecular Weight 281.93 g/mol [2]

Physical Form Brown powder

Storage Conditions
0-8 °C, Sealed in dry

conditions
[2]

Further quantitative physical properties such as melting point, boiling point, and solubility are

not readily available in the reviewed literature.

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 2-bromo-1-pyrimidin-4-yl-
ethanone hydrobromide is not published in peer-reviewed literature, the synthesis of

analogous α-bromo ketones is well-established. A general synthetic approach is outlined below,

which can be adapted for the target compound.

General Synthesis Protocol: Bromination of a Ketone
The synthesis would likely proceed via the bromination of a suitable precursor, 4-

acetylpyrimidine. The subsequent reaction with hydrobromic acid would then yield the

hydrobromide salt.

Experimental Workflow:

4-Acetylpyrimidine Bromination
(e.g., Br2 in acetic acid or NBS) 2-bromo-1-(pyrimidin-4-yl)ethanone Salt Formation

(HBr in a suitable solvent)
2-bromo-1-pyrimidin-4-yl-ethanone

hydrobromide
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Figure 1. A generalized workflow for the synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone
hydrobromide.

Methodology:

Dissolution: Dissolve the starting material, 4-acetylpyrimidine, in a suitable solvent such as

glacial acetic acid or a chlorinated solvent.

Bromination: Add a brominating agent, such as elemental bromine (Br₂) or N-

bromosuccinimide (NBS), to the solution. The reaction may be performed at room

temperature or with gentle heating, and the progress can be monitored by thin-layer

chromatography (TLC).

Work-up: Once the reaction is complete, the reaction mixture is typically quenched, for

example, with a solution of sodium thiosulfate to remove excess bromine. The product is

then extracted into an organic solvent.

Purification of the Free Base: The crude product (the free base, 2-bromo-1-pyrimidin-4-yl-

ethanone) is purified using techniques such as column chromatography.

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or

ethanol) and treated with a solution of hydrobromic acid to precipitate the hydrobromide salt.

Isolation: The resulting solid is collected by filtration, washed with a cold solvent, and dried

under vacuum.

Analytical Characterization
The structure and purity of the synthesized compound would be confirmed using standard

analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide are not publicly

available, predicted chemical shifts for the key protons and carbons can be inferred from

related structures. Commercial suppliers may provide access to ¹H and ¹³C NMR data upon

request.[1][2]
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2.2.2. High-Performance Liquid Chromatography (HPLC)

The purity of the compound can be assessed using reverse-phase HPLC. A general method

would involve a C18 column with a gradient elution system, typically using a mixture of water

and acetonitrile with an acidic modifier like trifluoroacetic acid or formic acid. Commercial

suppliers may offer detailed HPLC methods.[1][2]

Biological Activity and Potential Applications
There is no specific information in the scientific literature regarding the biological activity or

mechanism of action of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide. However, the

pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active

compounds, including anticancer and kinase inhibitor drugs.[3][4][5][6][7] The presence of the

reactive α-bromoketone moiety also suggests that this compound could act as a covalent

inhibitor of certain enzymes.

Potential as a Kinase Inhibitor
Many pyrimidine derivatives have been developed as inhibitors of various protein kinases,

which are crucial regulators of cellular signaling pathways and are often dysregulated in

diseases like cancer.[3] For instance, certain 5-bromo-pyrimidine derivatives have shown

potent inhibitory activity against Bcr/Abl tyrosine kinase, a key driver in chronic myeloid

leukemia.[3]

Hypothesized Signaling Pathway Inhibition:

Based on the activities of related pyrimidine compounds, it is plausible that 2-bromo-1-
pyrimidin-4-yl-ethanone hydrobromide could target signaling pathways involved in cell

proliferation and survival.
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Hypothetical Kinase Inhibition Pathway
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Figure 2. A hypothetical signaling pathway that could be targeted by 2-bromo-1-pyrimidin-4-
yl-ethanone hydrobromide.

Drug Development Potential
The structural features of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide make it an

interesting candidate for further investigation in drug discovery programs. The pyrimidine core

can be readily modified to explore structure-activity relationships (SAR), and the reactive α-

bromoketone group could be exploited for targeted covalent inhibition.

Safety and Handling
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Detailed toxicological data for 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide are not

available. However, based on the safety information for related α-bromoketones, this

compound should be handled with care. It is likely to be an irritant to the eyes, skin, and

respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn when handling this compound. All work should be

conducted in a well-ventilated fume hood.

Conclusion
2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide is a chemical intermediate with potential

applications in medicinal chemistry, particularly in the development of kinase inhibitors. While

specific experimental data on its properties and biological activity are scarce, this guide

provides a framework for its synthesis, analysis, and potential biological evaluation based on

the knowledge of related compounds. Further research is warranted to fully elucidate the

chemical and biological profile of this molecule and to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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